
(R)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl, phenyl, and 4-methoxyphenylsulfonyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with diols or other suitable reagents under catalytic conditions.
Introduction of the 4-chlorophenyl and phenyl groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the aryl groups onto the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is used in assays to understand its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-chlorophenyl)(phenyl)methyl)piperazine
- 4-((4-methoxyphenyl)sulfonyl)piperazine
- 1-((4-chlorophenyl)(phenyl)methyl)-4-(phenylsulfonyl)piperazine
Uniqueness
®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is unique due to the specific combination of substituents on the piperazine ring. The presence of both the 4-chlorophenyl and 4-methoxyphenylsulfonyl groups imparts distinct chemical and biological properties, differentiating it from other piperazine derivatives.
Propriétés
Formule moléculaire |
C24H25ClN2O3S |
|---|---|
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C24H25ClN2O3S/c1-30-22-11-13-23(14-12-22)31(28,29)27-17-15-26(16-18-27)24(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20/h2-14,24H,15-18H2,1H3/t24-/m1/s1 |
Clé InChI |
PMOMDEBWMKKIJF-XMMPIXPASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)
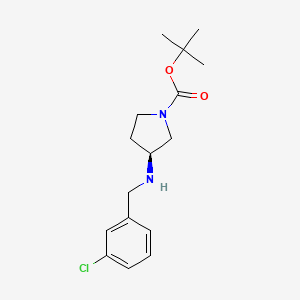
![L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester](/img/structure/B11829869.png)
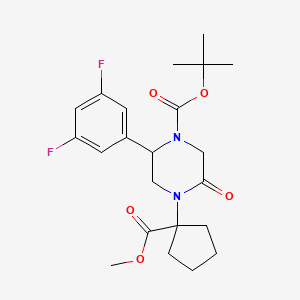
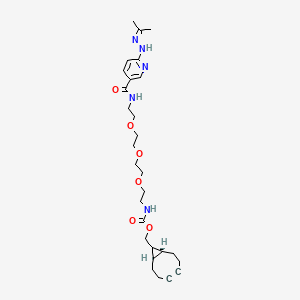
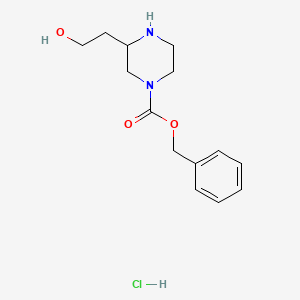
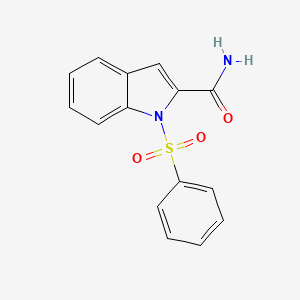
![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)
![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
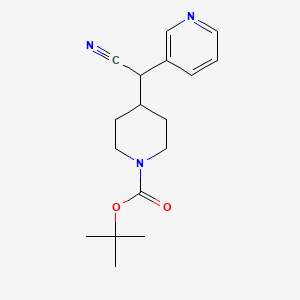
![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
